2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride
Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride is an organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethanamine: The starting material is reacted with ethanamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIUPCKPWYALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC[NH3+])C(F)(F)F.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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